Cas no 453530-70-6 (5-Bromo-2-(2,4-difluorophenyl)-pyridine)

5-Bromo-2-(2,4-difluorophenyl)-pyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(2,4-difluorophenyl)-pyridine
- 2-(2,4-difluorophenyl)-5-bromopyridine
- 453530-70-6
- A1-03985
- SCHEMBL38614
- 5-Bromo-2-(2,4-difluoro-phenyl)-pyridine
- TQR0728
- DTXSID20726679
- DB-206665
- PGLAAMSCAONZPL-UHFFFAOYSA-N
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- MDL: MFCD30529986
- インチ: InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H
- InChIKey: PGLAAMSCAONZPL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 268.96517Da
- どういたいしつりょう: 268.96517Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
5-Bromo-2-(2,4-difluorophenyl)-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B177770-250mg |
5-Bromo-2-(2,4-difluorophenyl)-pyridine |
453530-70-6 | 250mg |
$ 900.00 | 2022-06-07 | ||
Matrix Scientific | 171477-1g |
5-Bromo-2-(2,4-difluorophenyl)-pyridine, 95% |
453530-70-6 | 95% | 1g |
$990.00 | 2023-09-07 | |
TRC | B177770-125mg |
5-Bromo-2-(2,4-difluorophenyl)-pyridine |
453530-70-6 | 125mg |
$ 540.00 | 2022-06-07 | ||
Matrix Scientific | 171477-2.500g |
5-Bromo-2-(2,4-difluorophenyl)-pyridine, 95% |
453530-70-6 | 95% | 2.500g |
$1733.00 | 2023-09-07 |
5-Bromo-2-(2,4-difluorophenyl)-pyridine 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
5-Bromo-2-(2,4-difluorophenyl)-pyridineに関する追加情報
Introduction to 5-Bromo-2-(2,4-difluorophenyl)-pyridine (CAS No: 453530-70-6)
5-Bromo-2-(2,4-difluorophenyl)-pyridine, identified by its CAS number 453530-70-6, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic compound features a pyridine core substituted with a bromine atom at the 5-position and a 2,4-difluorophenyl group at the 2-position. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various biologically active agents.
The< strong>pyridine moiety is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant molecules. Its nitrogen atom can form hydrogen bonds, enhancing binding affinity to biological targets. The presence of< strong>bromine at the 5-position introduces a reactive site for further functionalization, enabling the construction of more complex structures through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The< strong>2,4-difluorophenyl group adds another layer of reactivity and electronic influence. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. In particular, the electron-withdrawing nature of fluorine can enhance the potency of drug candidates by improving their interactions with enzymes or receptors. This makes< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). 5-Bromo-2-(2,4-difluorophenyl)-pyridine has emerged as a key intermediate in the synthesis of molecules designed to disrupt PPIs involved in cancer and inflammatory diseases. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes that play critical roles in disease pathways.
The< strong>brominated pyridines are particularly valuable in drug discovery due to their ease of functionalization and their ability to serve as anchors for multiple pharmacophores. The< strong>difluorophenyl substituent further enhances the pharmacological potential by influencing both the electronic properties and the physicochemical properties of the resulting molecules. This combination makes< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine an attractive scaffold for medicinal chemists seeking to develop new drugs.
One notable application of< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine is in the synthesis of antiviral agents. The structural features of this compound allow it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Recent studies have demonstrated its utility in generating lead compounds that exhibit potent antiviral activity against various pathogens. The bromine atom provides a handle for further derivatization, enabling optimization of potency and selectivity.
The< strong>fluorinated aromatic rings in this compound contribute to its stability and bioavailability, which are crucial factors in drug development. Fluorine atoms can also enhance binding affinity by participating in hydrophobic interactions or by influencing the conformational flexibility of the molecule. These properties make< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine a valuable candidate for further exploration in medicinal chemistry.
In conclusion, 5-Bromo-2-(2,4-difluorophenyl)-pyridine (CAS No: 453530-70-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into its applications underscores its importance as a building block in drug discovery and development.
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